REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][C:11]1=[O:19].[OH-:20].[Na+].[OH-].[K+]>C(O)CCC>[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[NH:10][C:18]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:12][C:11]([OH:19])=[O:20] |f:1.2,3.4|
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Name
|
|
Quantity
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8 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC(=C1)O)Cl)N1C(CC2=CC=CC=C12)=O
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Name
|
|
Quantity
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7 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 24 h
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Duration
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24 h
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 700 ml of water
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Type
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EXTRACTION
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Details
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the aqueous solution was extracted with ether (2×200 ml)
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Type
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WASH
|
Details
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The organic phase was washed with 30 ml of water, 0.5N NaHCO3 (5×80 ml), and 80 ml of 2N KHCO3 solution
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Type
|
TEMPERATURE
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Details
|
The combined NaHCO3 extracts were cooled to 0° C.
|
Type
|
DISSOLUTION
|
Details
|
the precipitate was dissolved in 200 ml of ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with 30 ml of water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)O)Cl)NC1=C(C=CC=C1)CC(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |